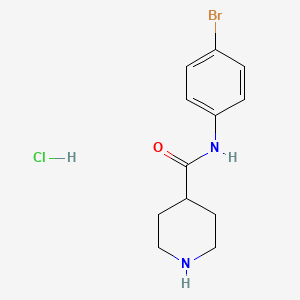

N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride

描述

Chemical Identity and Nomenclature

This compound possesses a well-defined chemical identity characterized by multiple standardized nomenclature systems and identification codes. The compound is registered under Chemical Abstracts Service number 1235441-19-6, which serves as its primary identification in chemical databases and literature. The International Union of Pure and Applied Chemistry systematic name for this compound is N-(4-bromophenyl)piperidine-4-carboxamide;hydrochloride, reflecting the precise structural arrangement of functional groups within the molecule. The molecular formula C₁₂H₁₆BrClN₂O indicates the presence of twelve carbon atoms, sixteen hydrogen atoms, one bromine atom, one chlorine atom, two nitrogen atoms, and one oxygen atom, resulting in a molecular weight of 319.62 grams per mole.

The structural identity of this compound can be further characterized through its Simplified Molecular Input Line Entry System representation: C1CNCCC1C(=O)NC2=CC=C(C=C2)Br.Cl, which encodes the complete molecular structure including the hydrochloride salt formation. The International Chemical Identifier key RIPWOIVCXTXUFO-UHFFFAOYSA-N provides a unique hash-based identifier that facilitates database searches and ensures unambiguous compound identification across different chemical information systems. Additionally, the compound is known by several synonymous designations including N-(4-bromophenyl)piperidine-4-carboxamide;hydrochloride and various catalog-specific identifiers such as KZB44119 and AKOS025562634.

The parent compound, N-(4-bromophenyl)piperidine-4-carboxamide, carries the Chemical Abstracts Service number 883106-57-8 and possesses the molecular formula C₁₂H₁₅BrN₂O with a molecular weight of 283.16 grams per mole. This free base form represents the core structure before hydrochloride salt formation, which enhances the compound's solubility and stability characteristics. The nomenclature also includes alternative systematic names such as 4-Piperidinecarboxamide, N-(4-bromophenyl)-, reflecting different approaches to naming this structurally complex molecule.

Historical Development in Heterocyclic Chemistry

The development of this compound occurs within the broader historical context of heterocyclic chemistry, which began its systematic development during the early nineteenth century. The foundational work in heterocyclic chemistry traces back to 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking one of the first deliberate studies of cyclic compounds containing heteroatoms. This pioneering work established the conceptual framework for understanding compounds that contain atoms other than carbon within their ring structures. Subsequently, in 1832, Dobereiner produced furfural, a furan derivative, by treating starch with sulfuric acid, further expanding the known universe of heterocyclic compounds.

The progression of heterocyclic chemistry continued with significant developments throughout the nineteenth and early twentieth centuries. Runge's isolation of pyrrole through dry distillation in 1834 and Friedlander's synthesis of indigo dye around 1906 demonstrated the practical applications of heterocyclic chemistry in both analytical and industrial contexts. These historical developments laid the groundwork for understanding the unique properties and reactivity patterns of nitrogen-containing heterocycles, which would later prove essential for the development of pharmaceutical compounds. The recognition that nucleic acids and the majority of pharmaceutical compounds contain heterocyclic structures has elevated this field to central importance in modern chemistry.

The specific development of piperidine derivatives represents a more recent advancement within heterocyclic chemistry, building upon centuries of foundational research. Piperidine, as a saturated six-membered nitrogen heterocycle, exhibits behavior similar to conventional amines but with modified steric profiles that influence its biological activity. The incorporation of carboxamide functional groups and halogenated aromatic substituents represents sophisticated synthetic chemistry that combines classical heterocyclic principles with modern medicinal chemistry requirements. Contemporary research has demonstrated that 59% of United States Food and Drug Administration-approved drugs contain nitrogen heterocycles, highlighting the continued relevance of historical heterocyclic chemistry developments to current pharmaceutical research.

Position Within Piperidine Derivative Research

This compound occupies a significant position within the contemporary landscape of piperidine derivative research, particularly in the context of kinase inhibitor development and medicinal chemistry applications. Recent scientific literature has identified piperidine carboxamides as a promising class of compounds for anaplastic lymphoma kinase inhibition, with specific structural features contributing to enhanced potency and selectivity. The research conducted by Bryan and colleagues demonstrated that piperidine carboxamide frameworks can achieve anaplastic lymphoma kinase enzyme assay half-maximal inhibitory concentration values in the submicromolar range, specifically documenting activity at 0.174 micromolar for related structures. This finding positions halogenated piperidine carboxamides as viable candidates for further pharmaceutical development.

The broader context of piperidine derivative research encompasses multiple synthetic methodologies and biological applications that have evolved significantly in recent years. Contemporary synthetic approaches to piperidine derivatives include water-mediated intramolecular cyclization reactions following bis-aza Michael addition processes, which have yielded substituted piperidinols with documented anthelmintic activity. Additionally, researchers have developed calcium carbide-mediated synthetic routes that promote cyclic ketimine formation from chlorinated ketones and amines, demonstrating the versatility of modern piperidine synthesis. These methodological advances provide the synthetic foundation necessary for producing complex piperidine derivatives such as this compound.

The structural analysis of piperidine derivatives has revealed important relationships between molecular architecture and biological activity. Research indicates that highly substituted piperidine compounds, particularly those containing electron-donating groups such as dimethylamino substituents, can exhibit enhanced antioxidant activity through hydrogen radical donation mechanisms. The specific case of compound 164a, which contains electron-donating substituents, demonstrated superior antioxidant capacity due to the stabilization of radical intermediates formed during hydrogen abstraction processes. This mechanistic understanding provides insight into how structural modifications to piperidine frameworks, including the incorporation of halogenated aromatic substituents as seen in this compound, can influence biological activity profiles.

Table 1: Comparative Analysis of Piperidine Derivative Structural Features

| Compound Type | Molecular Weight Range | Key Functional Groups | Primary Applications |

|---|---|---|---|

| Simple Piperidines | 85-200 g/mol | Saturated nitrogen heterocycle | Pharmaceutical intermediates |

| Piperidine Carboxamides | 200-400 g/mol | Amide linkage, aromatic substituents | Kinase inhibitors, therapeutic agents |

| Halogenated Piperidines | 250-450 g/mol | Halogen substituents, enhanced selectivity | Advanced pharmaceutical research |

| Multi-substituted Piperidines | 300-600 g/mol | Multiple functional groups, complex architecture | Specialized biological applications |

The research trajectory for piperidine derivatives continues to expand through multi-component reaction strategies and cascade synthesis methodologies. Vereshchagin and colleagues have developed pseudo four-component synthesis approaches that yield poly-substituted piperidinones with high diastereoselectivity, demonstrating the potential for creating structurally complex molecules through efficient synthetic routes. These synthetic advances, combined with growing understanding of structure-activity relationships, position compounds like this compound as important representatives of modern heterocyclic pharmaceutical chemistry.

属性

IUPAC Name |

N-(4-bromophenyl)piperidine-4-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15BrN2O.ClH/c13-10-1-3-11(4-2-10)15-12(16)9-5-7-14-8-6-9;/h1-4,9,14H,5-8H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPWOIVCXTXUFO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C(=O)NC2=CC=C(C=C2)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235441-19-6 | |

| Record name | 4-Piperidinecarboxamide, N-(4-bromophenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235441-19-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride typically involves the reaction of 4-bromobenzoyl chloride with piperidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure consistency and quality. The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

化学反应分析

Types of Reactions

N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Oxidation Reactions: Oxidation can lead to the formation of different functional groups on the piperidine ring.

Common Reagents and Conditions

Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted piperidine derivatives, while reduction and oxidation reactions can lead to different functionalized compounds.

科学研究应用

Scientific Research Applications

The compound has several applications across various domains:

Medicinal Chemistry

N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride is investigated for its potential therapeutic effects:

- Antidepressant Activity : Studies suggest it may act as a modulator of neurotransmitter systems, showing promise in treating mood disorders.

- Antimicrobial Properties : Research indicates that derivatives of this compound can inhibit DNA gyrase in mycobacterial species, suggesting potential use as an antimicrobial agent .

Biological Research

The compound is utilized in biological studies to understand its interaction with various receptors:

- Receptor Binding Studies : It exhibits binding affinity to specific receptors, which is crucial for developing drugs targeting neurological and psychiatric disorders.

- Enzyme Interaction : Investigations into its effects on enzymes have highlighted its potential role in modulating biochemical pathways.

Organic Synthesis

As an intermediate in organic synthesis, this compound is used to create more complex molecules:

- Building Block for Drug Development : Its structural features make it a valuable precursor for synthesizing various pharmaceutical compounds .

Case Studies and Research Findings

Several studies have documented the applications and effectiveness of this compound:

- Antidepressant Efficacy : A study demonstrated that this compound exhibits significant antidepressant-like effects in animal models, suggesting its potential as a new treatment option for depression.

- Antimicrobial Activity : Research found that derivatives based on this piperidine structure effectively inhibit mycobacterial DNA gyrase, indicating their potential use in treating infections caused by resistant strains .

- Synthetic Methodologies : Innovative synthetic routes have been developed that enhance yield and reduce costs associated with producing this compound, making it more accessible for research and industrial applications .

作用机制

The mechanism of action of N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

相似化合物的比较

Structural Analogues: Halogen-Substituted Phenyl Derivatives

A key structural variation among piperidine-4-carboxamide derivatives lies in the substituents on the aryl group. Below is a comparison of halogenated analogs:

Key Observations :

Piperidine Carboxamide Derivatives with Non-Halogenated Substituents

Key Observations :

生物活性

N-(4-bromophenyl)piperidine-4-carboxamide hydrochloride is a chemical compound notable for its potential in medicinal chemistry, particularly as a candidate for drug development. This article explores its biological activities, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₁₂H₁₆BrClN₂O and a molecular weight of approximately 319.63 g/mol. The compound features a piperidine ring substituted with a bromophenyl group and a carboxamide functional group, which enhances its solubility and stability in various biological environments.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. Piperidine derivatives are known to exhibit diverse biological effects, including:

- Analgesic Effects: The compound may inhibit the effects of prostaglandins by blocking downstream signaling pathways, which can lead to pain relief.

- Antiviral Activity: Similar piperidine derivatives have shown potential as CCR5 antagonists, which are crucial in inhibiting HIV-1 replication by blocking viral entry into host cells .

Biological Activities

This compound has been evaluated for several biological activities, including:

- Antidepressant Potential: Research indicates that compounds in this class may exhibit antidepressant effects through modulation of neurotransmitter systems.

- Antiviral Properties: Studies have highlighted its potential as an anti-HIV agent, with some derivatives demonstrating significant inhibitory activity against HIV-1 envelope-mediated membrane fusion .

In Vitro Studies

A range of studies has assessed the biological activity of this compound and related compounds:

| Compound Name | Biological Activity | IC₅₀ (nM) | Reference |

|---|---|---|---|

| This compound | Antiviral (CCR5 antagonist) | 25.73 | |

| TAK-220 (related piperidine derivative) | Anti-HIV-1 | 0.42 | |

| 16g (analog) | Antiviral activity | 73.01 |

These findings suggest that modifications to the piperidine structure can significantly influence biological activity, enhancing therapeutic potential.

Pharmacokinetics

Pharmacokinetic studies have indicated that certain derivatives possess favorable profiles for drug development. For instance, TAK-220 demonstrated good metabolic stability and bioavailability in preclinical models, making it a promising candidate for further development .

常见问题

Q. How can researchers design stable formulations for in vivo studies of this compound?

- Methodological Answer : Assess pH-dependent stability via accelerated degradation studies (40°C/75% RH). Use cyclodextrin encapsulation or lipid nanoparticles to enhance bioavailability. Reference solubility data from structurally related hydrochlorides (e.g., Kanto Reagents’ 4-(4-bromophenyl)piperidine HCl) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。